Cas no 1702864-79-6 (3-(2-fluoro-3-nitrophenyl)propanoic acid)

3-(2-fluoro-3-nitrophenyl)propanoic acid structure
1702864-79-6 structure
Product Name:3-(2-fluoro-3-nitrophenyl)propanoic acid
CAS No:1702864-79-6
MF:C9H8FNO4
MW:213.162526130676
CID:5843455
PubChem ID:107350213
Update Time:2025-07-21

3-(2-fluoro-3-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 2-fluoro-3-nitro-
    • 3-(2-fluoro-3-nitrophenyl)propanoic acid
    • EN300-2001417
    • 1702864-79-6
    • Inchi: 1S/C9H8FNO4/c10-9-6(4-5-8(12)13)2-1-3-7(9)11(14)15/h1-3H,4-5H2,(H,12,13)
    • InChI Key: AZJFLXLQTUNWGE-UHFFFAOYSA-N
    • SMILES: C1(CCC(O)=O)=CC=CC([N+]([O-])=O)=C1F

Computed Properties

  • Exact Mass: 213.04373590g/mol
  • Monoisotopic Mass: 213.04373590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.426±0.06 g/cm3(Predicted)
  • Boiling Point: 389.7±27.0 °C(Predicted)
  • pka: 4.48±0.10(Predicted)

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3-(2-fluoro-3-nitrophenyl)propanoic acid Related Literature

Additional information on 3-(2-fluoro-3-nitrophenyl)propanoic acid

Professional Introduction to 3-(2-fluoro-3-nitrophenyl)propanoic Acid (CAS No. 1702864-79-6)

3-(2-fluoro-3-nitrophenyl)propanoic acid, with the chemical formula C9H7FN2O3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number CAS NO. 1702864-79-6, has garnered attention due to its unique structural and functional properties. The presence of both fluoro and nitro substituents in its aromatic ring imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The fluoro group at the 2-position and the nitro group at the 3-position of the phenyl ring contribute to the compound's electronic properties, influencing its interaction with biological targets. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, while nitro groups can serve as pharmacophores or participate in redox reactions, depending on the context. These features make 3-(2-fluoro-3-nitrophenyl)propanoic acid a versatile building block for medicinal chemists.

In recent years, there has been a growing interest in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases. The structural motif of 3-(2-fluoro-3-nitrophenyl)propanoic acid has been explored in several research studies for its potential applications. For instance, modifications of this scaffold have led to the discovery of compounds with inhibitory activity against specific enzymes and receptors involved in disease pathways.

One notable area of research involves the use of 3-(2-fluoro-3-nitrophenyl)propanoic acid derivatives as inhibitors of kinases, which are critical targets in cancer therapy. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop more effective anticancer drugs. The fluoro and nitro substituents in this compound can be strategically positioned to optimize binding interactions with kinase active sites, enhancing both potency and selectivity.

Additionally, the compound has shown promise in the development of treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In these conditions, abnormal protein aggregation and oxidative stress are key pathological features. The fluoro group can improve blood-brain barrier penetration, while the nitro group may participate in redox processes that modulate neuronal function. Several preclinical studies have demonstrated that derivatives of 3-(2-fluoro-3-nitrophenyl)propanoic acid exhibit neuroprotective effects by inhibiting protease activity and reducing oxidative damage.

The synthesis of 3-(2-fluoro-3-nitrophenyl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution followed by esterification or carboxylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce fluorine atoms efficiently. The availability of high-quality starting materials and robust synthetic methodologies is crucial for producing this compound on a scale suitable for pharmaceutical applications.

The pharmacokinetic properties of 3-(2-fluoro-3-nitrophenyl)propanoic acid derivatives are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Computational modeling techniques, such as molecular docking and pharmacokinetic simulations, have been utilized to predict how structural modifications will influence these properties. These tools help guide the design of more effective drug candidates by minimizing unwanted side effects and improving bioavailability.

In conclusion, 3-(2-fluoro-3-nitrophenyl)propanoic acid (CAS NO. 1702864-79-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Continued exploration into its synthetic pathways, biological activities, and pharmacokinetic profiles will further enhance its utility in drug discovery efforts.

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